molecular formula C10H15NO2S B124962 N-Butylbenzenesulfonamide CAS No. 3622-84-2

N-Butylbenzenesulfonamide

Cat. No.: B124962
CAS No.: 3622-84-2
M. Wt: 213.30 g/mol
InChI Key: IPRJXAGUEGOFGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butylbenzenesulfonamide (NBBS, CAS 3622-84-2) is a high-purity organic compound supplied for research applications. With the molecular formula C10H15NO2S and an average molecular weight of 213.30 g/mol, it is characterized as a clear, colorless to light yellow liquid . Its typical properties include a density of approximately 1.15 g/cm³ and a boiling point of 314°C . As a member of the benzenesulfonamide class, it functions primarily as a specialized plasticizer and softening agent, effectively improving the flexibility, durability, and processability of engineering plastics such as nylons (polyamides), polyacetals, and polycarbonates . NBBS is a subject of significant research in toxicology and environmental science. Studies investigate its absorption, distribution, metabolism, and excretion (ADME) profile, showing it is well-absorbed and rapidly eliminated in rodent models, with a half-life of ≤3.5 hours in rats . Its toxicokinetics, including potential neurotoxic and endocrine-disrupting effects, are actively researched, particularly following oral exposure routes relevant to human environmental contact . Notably, NBBS has been identified as an environmental contaminant, with detection in groundwater and landfill leachates, driving research into its environmental fate and impact . Furthermore, NBBS has been isolated from natural sources and investigated for its biological activity. It has been identified as an androgen receptor antagonist in vitro, leading to research into its potential use as a model compound for studying benign prostatic hyperplasia and prostate carcinoma . This product is intended for Research Use Only. It is strictly for laboratory research purposes and is not approved for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate precautions, as it may cause skin and serious eye irritation .

Properties

IUPAC Name

N-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-3-9-11-14(12,13)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRJXAGUEGOFGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027540
Record name N-Butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Pellets or Large Crystals, Colorless oily liquid with nearly no odor; [EPA ChAMP: Submission]
Record name Benzenesulfonamide, N-butyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Butylbenzenesulfonamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15834
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

3622-84-2
Record name N-Butylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3622-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butylbenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003622842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Butyl-Benzenesulfonamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02055
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Plastomoll BMB
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, N-butyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butylbenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.749
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BUTYLBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO7UAW6717
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-Benzenesulfonamide can be synthesized through the reaction of benzenesulfonyl chloride with butylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5SO2Cl+C4H9NH2C6H5SO2NHC4H9+HCl\text{C}_6\text{H}_5\text{SO}_2\text{Cl} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{SO}_2\text{NHC}_4\text{H}_9 + \text{HCl} C6​H5​SO2​Cl+C4​H9​NH2​→C6​H5​SO2​NHC4​H9​+HCl

The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

In industrial settings, N-Butyl-Benzenesulfonamide is produced on a larger scale using similar synthetic routes. The process involves the continuous addition of benzenesulfonyl chloride to a solution of butylamine in the presence of a base. The reaction mixture is then subjected to distillation to remove the solvent and any unreacted starting materials. The crude product is purified through recrystallization or distillation to obtain high-purity N-Butyl-Benzenesulfonamide .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-Benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of N-alkyl or N-acyl derivatives.

    Oxidation Reactions: Formation of sulfonic acids or sulfonate esters.

    Reduction Reactions: Formation of primary or secondary amines.

Scientific Research Applications

Industrial Applications

Plasticizer in Polymers

NBBS is primarily used as a plasticizer in the production of polyacetals, polyamides, and polycarbonates. Its lipophilic nature allows it to enhance the flexibility and durability of these materials, making them suitable for a wide range of applications, including automotive parts, electrical components, and consumer goods .

Environmental Persistence

Despite its utility, NBBS has been identified as an emerging contaminant due to its persistence in the environment. Studies have detected NBBS in groundwater and effluents from wastewater treatment facilities, raising concerns about its long-term ecological impact .

Pharmaceutical Applications

Potential for Treating Prostate Conditions

Research indicates that NBBS may have therapeutic potential in treating benign prostatic hyperplasia (BPH) and prostate carcinoma. It has been shown to inhibit the growth of LNCaP cells (a prostate cancer cell line), suggesting that NBBS could serve as a lead compound for developing new antiandrogenic agents . The compound's ability to antagonize androgen receptors makes it a candidate for treating prostate conditions resistant to conventional therapies .

Neurotoxicity Studies

While NBBS is widely used, its neurotoxic effects have been studied to assess safety in human exposure scenarios. In a controlled study involving Sprague-Dawley rats, no significant neurotoxic effects were observed after a 27-day oral exposure regimen. However, minimal liver hypertrophy was noted at higher doses, indicating that further long-term studies are necessary to fully understand its neurotoxic profile .

Toxicological Research

Immunotoxicity Assessment

Recent studies have highlighted the immunomodulatory effects of NBBS. In experiments with adult mice and developmentally exposed rats, NBBS treatment resulted in altered immune responses. Specifically, a decrease in antibody-forming cell (AFC) response was observed alongside changes in natural killer (NK) cell activity depending on sex and developmental exposure periods . This suggests that NBBS could affect both innate and adaptive immune responses.

Data Tables

Application Area Details
Plasticizer Used in polyacetals, polyamides; enhances flexibility and durability
Environmental Impact Detected in groundwater; raises concerns about ecological persistence
Pharmaceutical Use Potential treatment for BPH and prostate carcinoma; inhibits growth of LNCaP cells
Neurotoxicity Studies No significant neurotoxic effects observed; mild liver hypertrophy at high doses
Immunotoxicity Findings Alters immune responses; effects vary by sex and developmental exposure

Case Studies

  • Neurotoxicity Evaluation
    • In a study involving male Sprague-Dawley rats, NBBS was administered at varying doses (100-400 mg/kg). The results indicated no significant behavioral changes or histological lesions after 27 days of exposure, although some liver hypertrophy was noted at higher doses .
  • Immunotoxicity Investigation
    • Research conducted on female mice showed suppressed AFC responses following NBBS treatment. The study emphasized the need for further investigation into how developmental exposure influences immune function across different sexes .
  • Prostate Cancer Research
    • A study demonstrated that NBBS effectively inhibited LNCaP cell proliferation, suggesting its potential as a therapeutic agent for prostate cancer resistant to existing treatments .

Mechanism of Action

The mechanism of action of N-Butyl-Benzenesulfonamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Chemical Structure and Functional Groups

Compound Molecular Formula Key Functional Groups Key Structural Differences
NBBS C₁₀H₁₅NO₂S Sulfonamide, n-butyl chain Linear alkyl chain (C₄H₉)
Tributyl phosphate (TBP) C₁₂H₂₇O₄P Phosphate ester Phosphorus core, three butyl chains
N-Methylbenzenesulfonamide C₇H₉NO₂S Sulfonamide, methyl group Shorter alkyl chain (C₁H₃)
N-(4-Hydroxyphenyl)benzenesulfonamide C₁₂H₁₁NO₃S Sulfonamide, hydroxyl group Polar hydroxyl substituent on aryl ring

Key Insights :

  • NBBS 's linear butyl chain balances hydrophobicity and flexibility, making it effective in polyamides .
  • TBP , a phosphate ester, offers superior flame retardancy but raises environmental concerns due to phosphorus content .
  • N-(4-Hydroxyphenyl)benzenesulfonamide ’s hydroxyl group increases polarity, limiting its utility in polymers but enhancing biological interactions .

Key Insights :

  • NBBS’s hydrogen-bonding with polymer backbones enhances mechanical properties in high-stress environments (e.g., automotive parts) .
  • TBP’s use in explosives highlights its role in reducing sensitivity and improving stability .
  • Sulfonamides with aromatic modifications (e.g., benzodioxol groups) are prioritized for drug development due to receptor-binding capabilities .

Environmental and Toxicological Profiles

Compound Environmental Presence Toxicity Findings (Rodent Studies)
NBBS Detected in water, leachates Developmental toxicity (5,000 ppm in rats): Reduced pup survival, neurotoxic potential
TBP Widespread in industrial effluents Endocrine disruption, hepatotoxicity
N-Methylbenzenesulfonamide Limited data Lower acute toxicity but potential renal effects
N-(4-Hydroxyphenyl)benzenesulfonamide Lab synthesis only No in vivo data; in vitro cytotoxicity observed

Key Insights :

  • NBBS exhibits rapid absorption and elimination in rodents, with minimal accumulation but significant developmental risks at high doses .
  • TBP’s environmental persistence and endocrine effects make it a higher-priority pollutant compared to sulfonamides .
  • Structural modifications (e.g., hydroxyl groups) may mitigate toxicity but require further study .

Metabolic and Disposition Differences

Compound Metabolic Pathway Half-Life (Rodents)
NBBS Hepatic oxidation, urinary excretion ~12 hours
TBP Hydrolysis to dibutyl phosphate >24 hours
N-Methylbenzenesulfonamide Phase II conjugation (glucuronidation) <6 hours (estimated)

Key Insights :

  • NBBS’s butyl chain facilitates faster metabolism compared to TBP’s phosphate esters .

Biological Activity

N-Butylbenzenesulfonamide (NBBS) is a high-production volume chemical primarily used as a plasticizer. Recent studies have highlighted its biological activity, particularly concerning its immunotoxicity and potential therapeutic applications. This article delves into the biological effects of NBBS, presenting findings from various studies, including case studies and data tables.

Overview of Biological Activity

NBBS has been identified as an emerging contaminant with significant immunomodulatory effects. Its impact on immune function has been extensively studied in both animal models and in vitro settings.

Immunotoxicity

Recent research has demonstrated that NBBS can influence both innate and adaptive immune responses. Key findings include:

  • Natural Killer (NK) Cell Activity : In female mice, NBBS treatment suppressed the antibody-forming cell (AFC) response to sheep red blood cells (SRBC), while enhancing NK-cell activity at lower doses. Conversely, developmental exposure in rats showed sex-dependent immune effects; male F1 rats exhibited increased NK-cell activity, while female F1 rats showed a decrease in AFC response to SRBC .
  • Dose-Response Relationship : The immunotoxic effects of NBBS appear to be dose-dependent and influenced by the timing of exposure (developmental vs. adult). For instance, lower doses resulted in increased NK-cell activity, indicating a potential for immunostimulation under certain conditions .

Pharmacokinetics

Understanding the pharmacokinetics of NBBS is crucial for interpreting its biological effects. Studies have shown:

  • Absorption and Elimination : Following oral administration, NBBS reaches maximum concentrations rapidly in various tissues, including the liver and skeletal muscle. The plasma elimination half-lives vary significantly, with reports indicating triphasic elimination profiles .
  • Sex Differences : Pharmacokinetic studies indicate that females exhibit higher systemic exposure to NBBS compared to males, with differences noted in parameters such as maximum concentration (C_max) and area under the curve (AUC) .

Therapeutic Potential

NBBS has been explored for its therapeutic applications, particularly concerning prostate health:

  • Antiandrogenic Activity : NBBS has shown promise as an antiandrogenic agent, potentially useful in treating benign prostatic hyperplasia (BPH) and prostate carcinoma. In vitro studies using LNCaP prostate cancer cells indicated that NBBS significantly inhibited cell proliferation over time .

Data Tables

The following tables summarize key findings related to the biological activity of NBBS.

Study Findings Implications
Marrocco et al. (2023)Increased NK-cell activity in male F1 rats; decreased AFC response in female F1 ratsSuggests sex-dependent immunomodulatory effects of NBBS
Kumar et al. (2007)Rapid absorption; triphasic elimination half-livesHighlights pharmacokinetic variability based on sex and dosage
Patent US7700654B2Significant inhibition of LNCaP cell proliferation by NBBSIndicates potential therapeutic role in prostate health

Case Studies

Several studies have provided insights into the immunotoxicity of NBBS:

  • Murine Model Study : A 28-day treatment with NBBS at varying concentrations indicated no significant immunotoxicity but did show increased IgM-producing B cells at lower doses, suggesting a complex interaction with immune function .
  • Developmental Exposure Research : Research highlighted that developmental exposure to NBBS resulted in differential immune responses based on sex, underscoring the need for further investigation into how developmental timing affects long-term immune function .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-Butylbenzenesulfonamide (NBBS), and how do they influence its environmental persistence?

  • Answer : NBBS (C₁₀H₁₅NO₂S; MW 213.30) is a sulfonamide derivative with a density of 1.15 g/cm³, boiling point of 314°C, and logP ~2.0, indicating moderate hydrophobicity . These properties contribute to its environmental persistence, as evidenced by its detection in groundwater and wastewater due to leaching from polyamide-based plastics . Analytical methods like GC/MS with solid-phase microextraction (SPME) are recommended for environmental monitoring, with detection limits as low as 0.1 µg/L in aqueous samples .

Q. What validated analytical methods are available for quantifying NBBS in biological matrices?

  • Answer : High-performance liquid chromatography (HPLC) combined with accurate mass spectrometry (e.g., Q-TOF) is widely used for quantifying NBBS in tissues and biological fluids. For example, studies in Sprague-Dawley rats employed LC-MS/MS to measure NBBS concentrations in plasma and brain tissues, achieving a limit of quantification (LOQ) of 5 ng/mL . Gas chromatography with electron capture detection (GC-ECD) is also effective for trace analysis in environmental samples .

Q. What are the primary metabolic pathways of NBBS in mammalian systems?

  • Answer : In Sprague-Dawley rats and B6C3F1/N mice, NBBS undergoes hepatic oxidation via cytochrome P450 enzymes (CYP2E1 and CYP3A4), forming hydroxylated metabolites such as N-butyl-4-hydroxybenzenesulfonamide. These metabolites are excreted primarily in urine, with <5% remaining in tissues after 72 hours . Interspecies differences in metabolism (e.g., mice vs. rats) highlight the need for cross-species validation in toxicokinetic models .

Advanced Research Questions

Q. How can researchers design robust neurotoxicity studies for NBBS using rodent models?

  • Answer : Key parameters include:

  • Dosage : Subchronic oral exposure at 100–500 mg/kg/day for 28 days induces measurable neurobehavioral effects (e.g., reduced motor activity) without acute lethality .
  • Endpoints : Histopathological analysis of cerebellar Purkinje cells, combined with glial fibrillary acidic protein (GFAP) immunohistochemistry, reliably detects neuroinflammation .
  • Controls : Pair-fed controls are critical to distinguish NBBS-specific effects from weight loss-related confounding factors .

Q. What molecular mechanisms explain NBBS's antagonism of the androgen receptor (AR), and how does this inform prostate cancer research?

  • Answer : NBBS competitively inhibits AR ligand binding (IC₅₀ = 10 µM) by occupying the hydrophobic pocket of the receptor’s ligand-binding domain, as shown in luciferase reporter assays . This antagonism reduces prostate cancer cell proliferation (LNCaP line) by 40–60% at 20 µM, suggesting potential as a chemopreventive agent . However, NBBS’s off-target effects on estrogen receptors (ERα/β) require further characterization to validate specificity .

Q. How do NBBS's environmental fate and degradation kinetics vary across aquatic ecosystems?

  • Answer : NBBS exhibits pseudo-first-order degradation kinetics in freshwater (t₁/₂ = 15–30 days) but persists longer in marine systems (t₁/₂ = 60–90 days) due to salinity-driven reductions in microbial activity . Photodegradation under UV light (λ = 254 nm) generates sulfonic acid derivatives, but these products retain moderate ecotoxicity (EC₅₀ = 1–5 mg/L for Daphnia magna) .

Data Contradictions and Resolution

  • Toxicity Discrepancies : NBBS’s neurotoxicity NOAEL (no observed adverse effect level) varies between rats (100 mg/kg/day) and mice (50 mg/kg/day), likely due to differences in blood-brain barrier permeability .
  • Metabolic Saturation : Nonlinear pharmacokinetics at doses >300 mg/kg/day in rats suggest enzyme saturation, complicating extrapolation to low-dose human exposures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Butylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-Butylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.